![molecular formula C17H14Cl3F3N4O B2637915 [4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]-(3,6-dichloropyridin-2-yl)methanone CAS No. 1119244-29-9](/img/structure/B2637915.png)

[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]-(3,6-dichloropyridin-2-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

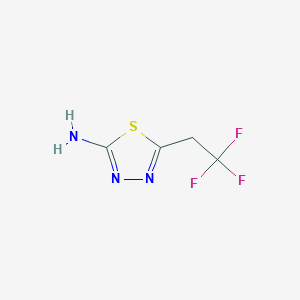

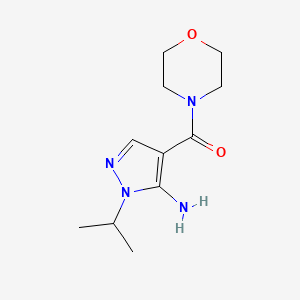

[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]-(3,6-dichloropyridin-2-yl)methanone is a synthetic organic compound. Its unique structure integrates both pyridine and diazepane rings, with substituents known for their bioactivity. It’s utilized in scientific research primarily for its potential in medicinal chemistry and biological activity.

Mechanism of Action

Target of Action

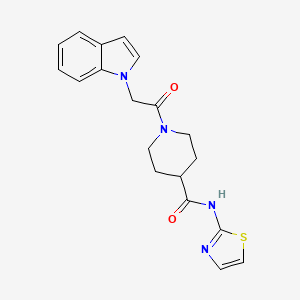

The primary target of the compound [4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]-(3,6-dichloropyridin-2-yl)methanone is bacterial phosphopantetheinyl transferases (PPTases) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence .

Mode of Action

The compound this compound interacts with its target, the PPTases, by inhibiting their function . This inhibition is achieved at submicromolar levels, and the compound shows no activity towards the human orthologue of PPTases .

Biochemical Pathways

The inhibition of PPTases by this compound affects the secondary metabolism of bacteria . This results in the attenuation of the production of certain metabolites that are dependent on the function of PPTases .

Pharmacokinetics

The pharmacokinetic profile of this compound includes in vitro absorption, distribution, metabolism, and excretion . The compound also demonstrates high oral bioavailability and low to moderate clearance in preclinical species .

Result of Action

The result of the action of this compound is the thwarting of bacterial growth . This is achieved through the attenuation of secondary metabolism and the inhibition of PPTases .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, efflux mechanisms in bacteria such as Escherichia coli can lead to resistance against the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

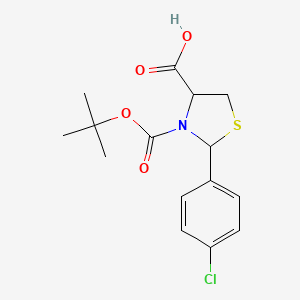

The synthesis of this compound typically involves a multi-step process. The initial step includes the formation of 3-chloro-5-(trifluoromethyl)pyridine, which is then reacted with 1,4-diazepane under controlled conditions to yield [3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane. Subsequent reactions involving 3,6-dichloropyridin-2-yl methanone complete the synthesis, often requiring catalysts and specific temperature controls to ensure product yield and purity.

Industrial Production Methods

In an industrial setting, the compound is produced using high-efficiency reaction vessels that allow precise temperature and pressure control. Automation of reagent addition and continuous monitoring ensure optimal reaction conditions. Purification processes, such as crystallization and chromatography, are employed to obtain the compound in its pure form, ensuring its suitability for research and application.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation to introduce additional functional groups, modifying its biological activity.

Reduction: Reduction processes can alter the electronic properties, impacting its reactivity and interactions with biological molecules.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substituting agents: Halogens (chlorine, bromine), alkylating agents.

Major Products

Reaction outcomes depend on the reagents and conditions used. Oxidation typically results in the addition of hydroxyl or carbonyl groups, while reduction can lead to hydrogenated derivatives. Substitution reactions yield a variety of analogs with modified substituents on the pyridine or diazepane rings.

Scientific Research Applications

Chemistry

Biology

Its biological activity is explored for receptor binding studies, enzymatic assays, and cellular interactions.

Medicine

Researchers investigate its potential as a pharmaceutical lead compound, particularly in targeting neurological and inflammatory pathways.

Industry

Used in the development of agrochemicals and materials science for its unique reactivity and stability properties.

Comparison with Similar Compounds

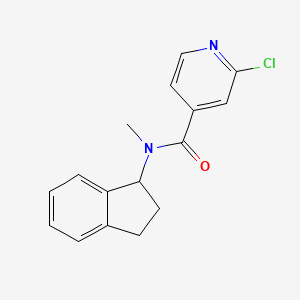

Similar compounds include:

[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]-(3,6-dichloropyridin-2-yl)methanone analogs: Variants with different substituents on the pyridine and diazepane rings.

Diazepam derivatives: Sharing the diazepane core, these compounds exhibit similar binding characteristics but with variations in their pharmacological profiles.

Pyridine derivatives: Compounds like nicotinamide and pyridoxine which have distinct biological roles but share structural similarities.

This compound stands out due to its dual ring structure and specific substituents, offering unique interactions and potential for diverse applications.

There you go! Do you find such deep dives into chemical compounds fascinating?

Properties

IUPAC Name |

[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]-(3,6-dichloropyridin-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14Cl3F3N4O/c18-11-2-3-13(20)25-14(11)16(28)27-5-1-4-26(6-7-27)15-12(19)8-10(9-24-15)17(21,22)23/h2-3,8-9H,1,4-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSXNCXYNCRQLCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)C(=O)C2=C(C=CC(=N2)Cl)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl3F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2637832.png)

![4-chloro-2-cyclohexyl-3H-imidazo[4,5-c]quinoline](/img/structure/B2637839.png)

![2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B2637840.png)

![N-(2,3-dimethylphenyl)-2-{[6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B2637842.png)

![3-(dimethylamino)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide](/img/structure/B2637851.png)

![N-(4-acetylphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2637853.png)